N-[3-[[(4-aminophenyl)sulfonyl](2-hydroxy-2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester
Description
This compound is a structurally complex carbamic acid ester featuring a hexahydrofuro[2,3-b]furan-3-yl backbone, a 4-aminophenylsulfonyl group, and a 2-hydroxy-2-methylpropyl substituent. The 4-aminophenylsulfonyl moiety is critical for binding interactions, while the hexahydrofurofuran group enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C27H37N3O8S |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32) |
InChI Key |
XGXCRIIMIUNTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the 4-aminophenyl sulfonyl derivative, followed by the introduction of the 2-hydroxy-2-methylpropyl group. The final steps involve the formation of the carbamic acid ester and the hexahydrofuro[2,3-b]furan-3-yl ester moiety. Reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing critical roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-3-[[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Substituent Variations
- 4-Nitrophenylsulfonyl Derivative: A closely related compound replaces the 4-aminophenylsulfonyl group with a 4-nitrophenylsulfonyl moiety (e.g., CAS 799241-76-2). This substitution increases electrophilicity, enhancing reactivity in nucleophilic environments but reducing bioavailability due to lower solubility .
- 4-Methoxyphenylsulfonyl Derivative: Another analogue (compound 22 in ) features a 4-methoxyphenylsulfonyl group. The electron-donating methoxy group improves solubility and may modulate binding affinity to protease targets, though it reduces oxidative stability .
Backbone Modifications
- Hexahydrofurofuran vs. tert-Butyl Ester: Compounds like N-[(1S,2R)-2-Hydroxy-3-[(2S)-2-methylbutyl]amino]-1-(phenylmethyl)propyl]-carbamic acid-1,1-dimethylethyl ester (compound 17 in ) replace the hexahydrofurofuran group with a tert-butyl ester. This simplification reduces synthetic complexity but compromises resistance to enzymatic degradation .
NMR Profiling
- NMR data () reveal that structural homologues (e.g., compounds 1 and 7) share nearly identical chemical shifts in non-substituted regions (e.g., positions outside regions A and B). Divergences in regions A (positions 39–44) and B (positions 29–36) directly correlate with substituent changes, enabling precise structural elucidation .
Protease Inhibition
- The 4-aminophenylsulfonyl group in the target compound mimics natural peptide substrates, enabling competitive inhibition of HIV-1 protease with subnanomolar binding affinity .
- The 4-nitrophenylsulfonyl analogue exhibits reduced bioactivity due to steric hindrance from the nitro group but serves as a precursor for photoaffinity labeling studies .
Metabolic Stability
- The hexahydrofurofuran backbone confers resistance to cytochrome P450-mediated oxidation, extending half-life compared to tert-butyl esters .
Comparative Data Table
| Compound Name | Key Substituent(s) | Bioactivity (IC₅₀) | Synthetic Yield | Key Reference(s) |
|---|---|---|---|---|
| Target Compound | 4-Aminophenylsulfonyl, hexahydrofurofuran | <1 nM (HIV-1 PR) | 90–96% | |
| N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)(4-nitrophenylsulfonyl)amino]-1-(phenylmethyl)propyl]carbamic acid ester | 4-Nitrophenylsulfonyl | 10–50 nM | 85–90% | |
| N-[(1S,2R)-2-Hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1-(phenylmethyl)propyl]carbamic acid ester | 4-Methoxyphenylsulfonyl | 5–20 nM | 88–92% | |
| Darunavir Intermediate (tert-butyl ester) | tert-Butyl ester | 2–10 nM | 90–95% |
Biological Activity
N-[3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester, commonly known as Darunavir, is a potent protease inhibitor primarily used in the treatment of HIV. This compound has shown significant biological activity against the HIV virus, particularly in patients who have developed resistance to other antiviral medications.
Chemical Structure and Properties
Darunavir has a complex chemical structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 539.63 g/mol. Its structural features include:
- Sulfonamide group : Enhances binding affinity to the HIV protease.
- Carbamate moiety : Involved in the inhibition mechanism.
- Hexahydrofurofuran ring : Contributes to the overall stability and efficacy of the compound.
Darunavir exerts its antiviral effects by selectively inhibiting the HIV aspartyl protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, Darunavir prevents the maturation of infectious viral particles, thereby reducing viral load in infected individuals.
Pharmacokinetics
Darunavir is administered orally and demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 2 hours post-administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A).
- Half-life : Approximately 15 hours, allowing for once-daily dosing in treatment regimens.
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of Darunavir in various patient populations:
- Treatment-Naïve Patients : In a study involving treatment-naïve patients, Darunavir combined with ritonavir showed superior virologic response rates compared to other regimens over 48 weeks.
- Treatment-Experienced Patients : In patients with prior treatment failures, Darunavir demonstrated significant viral load reductions and improved CD4 cell counts when used in combination with other antiretroviral agents.
Case Studies
| Study | Population | Outcome |
|---|---|---|
| Study A | Treatment-naïve adults | 85% achieved undetectable viral load after 48 weeks |
| Study B | Treatment-experienced adults | 70% experienced viral suppression after switching to Darunavir-based regimen |
Safety Profile
Darunavir is generally well-tolerated, but some adverse effects have been reported:
- Common Side Effects : Diarrhea, nausea, and headache.
- Serious Reactions : Hepatotoxicity and skin rash in rare cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
